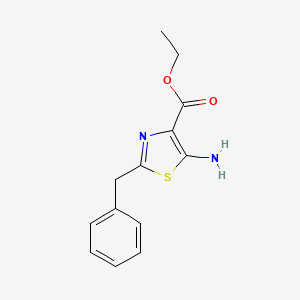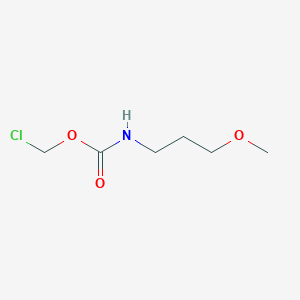
chloromethyl N-(3-methoxypropyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloromethyl N-(3-methoxypropyl)carbamate is an organic compound with the molecular formula C6H12ClNO3. It is a carbamate derivative, which is a class of compounds known for their wide range of applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloromethyl group and a methoxypropyl group attached to the carbamate moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of chloromethyl N-(3-methoxypropyl)carbamate typically involves the reaction of chloromethyl chloroformate with 3-methoxypropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
ClCH2OCOCl+NH2CH2CH2OCH3→ClCH2OCO-NH-CH2CH2OCH3+HCl
This reaction is typically conducted in an inert solvent such as dichloromethane or tetrahydrofuran, and the reaction mixture is stirred at a low temperature to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of solid catalysts, such as iron-chrome catalysts, can enhance the efficiency of the reaction and reduce the formation of by-products .
化学反应分析
Types of Reactions
Chloromethyl N-(3-methoxypropyl)carbamate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The carbamate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alcohols. The reaction is typically carried out in the presence of a base such as triethylamine.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Nucleophilic substitution: Various substituted carbamates.
Hydrolysis: 3-methoxypropylamine and carbon dioxide.
Oxidation and Reduction: Depending on the specific reaction, different oxidized or reduced products can be formed.
科学研究应用
Chloromethyl N-(3-methoxypropyl)carbamate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
作用机制
The mechanism of action of chloromethyl N-(3-methoxypropyl)carbamate involves its interaction with nucleophilic sites in biological molecules. The chloromethyl group can react with nucleophilic amino acid residues in enzymes, leading to the formation of covalent bonds and inhibition of enzyme activity. This mechanism is similar to that of other carbamate-based inhibitors, which target serine hydrolases and other enzymes involved in critical biological processes .
相似化合物的比较
Chloromethyl N-(3-methoxypropyl)carbamate can be compared with other carbamate derivatives, such as:
Methyl carbamate: A simpler carbamate with a methyl group instead of the chloromethyl and methoxypropyl groups.
Ethyl carbamate: Similar to methyl carbamate but with an ethyl group.
Phenyl carbamate: Contains a phenyl group, offering different reactivity and applications.
属性
分子式 |
C6H12ClNO3 |
|---|---|
分子量 |
181.62 g/mol |
IUPAC 名称 |
chloromethyl N-(3-methoxypropyl)carbamate |
InChI |
InChI=1S/C6H12ClNO3/c1-10-4-2-3-8-6(9)11-5-7/h2-5H2,1H3,(H,8,9) |
InChI 键 |
WTFQVVBYYNAQIF-UHFFFAOYSA-N |
规范 SMILES |
COCCCNC(=O)OCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


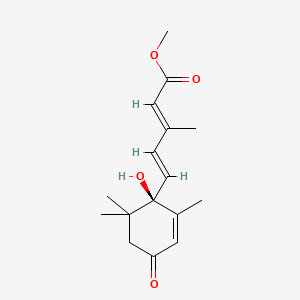
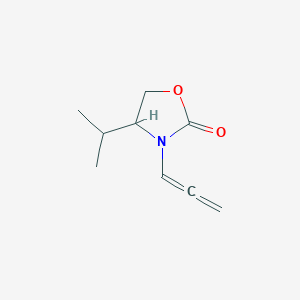
![3-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butanoic acid](/img/structure/B13884446.png)
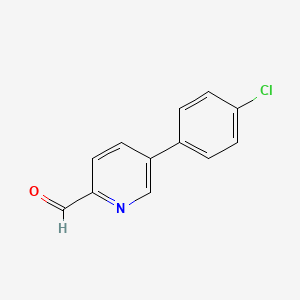
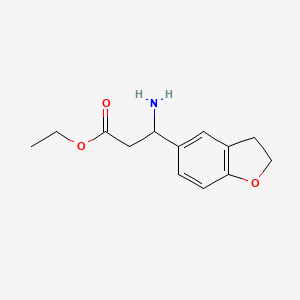
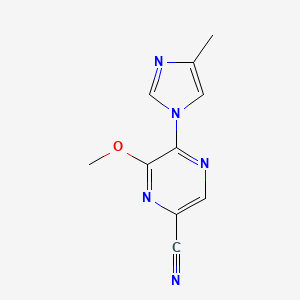
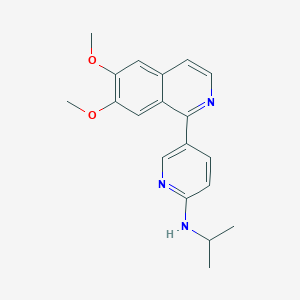
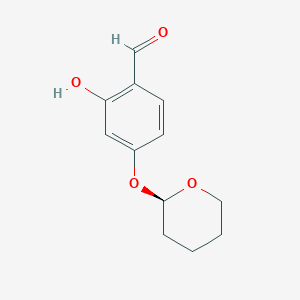

![1-[3-(Benzyloxy)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxylic acid](/img/structure/B13884488.png)
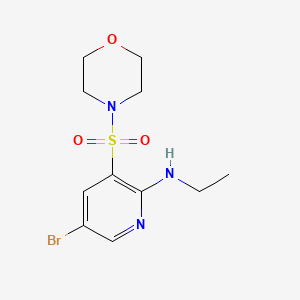
![ethyl (1R,2R,5S)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate;dihydrochloride](/img/structure/B13884504.png)
![Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]-2,2-dimethylbutanoate](/img/structure/B13884511.png)
